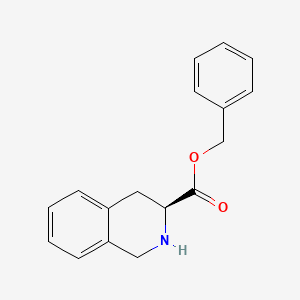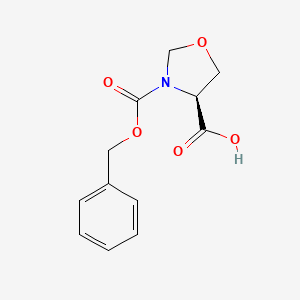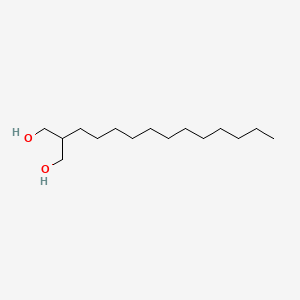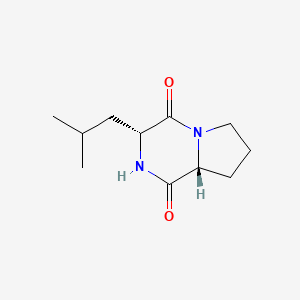![molecular formula C8H6ClN3S2 B1348718 5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 37844-22-7](/img/structure/B1348718.png)
5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol (CTT) is a thiadiazole derivative that has been widely studied in recent years due to its potential applications in the fields of chemistry, biology, and medicine. CTT is a highly versatile compound that can be used in a variety of ways, such as in the synthesis of other compounds, as a therapeutic agent, and as a research tool.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications :
- The derivatives of 1,3,4-thiadiazoles, including compounds similar to 5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol, have shown significant antimicrobial activity against bacterial and fungal growth, offering potential as antimicrobial agents (Purohit et al., 2011).
- Another study involving similar compounds also reported moderate antimicrobial activity, further supporting their potential use in this field (Sah et al., 2014).
Antiviral Activity :
- Research on 5-(4-Chlorophenyl)-1,3,4-Thiadiazole derivatives found that some compounds exhibited anti-tobacco mosaic virus activity, indicating potential applications in antiviral therapies (Chen et al., 2010).
Material Science and Chemistry :
- A study comparing observed and theoretical properties of a similar compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, suggests potential applications in designing new materials, specifically in the field of non-linear optics (NLO) (Kerru et al., 2019).
Anti-Inflammatory and Analgesic Applications :
- Some 1,3,4-thiadiazole derivatives have been evaluated for their anti-inflammatory and analgesic properties, hinting at potential applications in the treatment of inflammation and pain (Ahmad & Singh, 2013).
Antidepressant Activity :
- Research on imine derivatives of 5-amino-1, 3, 4-thiadiazole-2-thiol, a related compound, showed significant antidepressant activity, suggesting potential therapeutic applications in mental health (Yusuf et al., 2008).
Insecticidal Activity :
- Studies on 1,3,4-thiadiazole and thiadiazolo[3,2-a]pyrimidine derivatives, related to the compound , have shown remarkable insecticidal activity against certain pests, indicating potential use in agricultural applications (Ismail et al., 2021).
Corrosion Inhibition :
- Thiadiazole derivatives have been explored for their corrosion inhibition performance on iron, an application relevant in material science and engineering (Kaya et al., 2016).
Eigenschaften
IUPAC Name |
5-(2-chloroanilino)-3H-1,3,4-thiadiazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S2/c9-5-3-1-2-4-6(5)10-7-11-12-8(13)14-7/h1-4H,(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNZMIGMBVWIRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NNC(=S)S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351294 |
Source


|
| Record name | 5-(2-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24828326 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol | |
CAS RN |
37844-22-7 |
Source


|
| Record name | 37844-22-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201506 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(2-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Ethyl 5,5-dimethyl-2-(2-methylprop-2-enoylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate](/img/structure/B1348662.png)